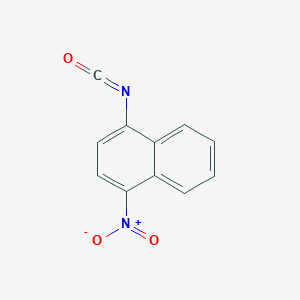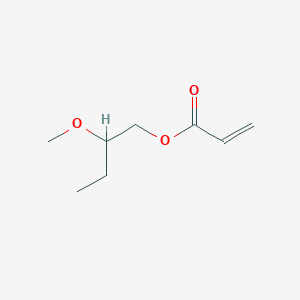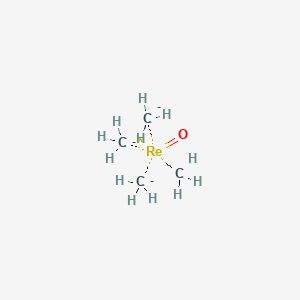![molecular formula C17H22FNO3 B14645122 4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- CAS No. 56660-98-1](/img/structure/B14645122.png)
4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- is an organic compound that belongs to the class of piperidinones. This compound is characterized by the presence of a piperidinone ring substituted with a 4-fluorophenyl group and a dioxolane ring. It is used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs .
Métodos De Preparación
The synthesis of 4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- can be achieved through several synthetic routes. One common method involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple, inexpensive, and mild reduction to obtain the desired piperidinone . Industrial production methods may involve the use of more scalable and efficient processes, such as catalytic hydrogenation or the use of specific organometallic reagents.
Análisis De Reacciones Químicas
4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It serves as a precursor in the development of drugs targeting specific diseases, such as neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- can be compared with other similar compounds, such as:
4-Piperidone: A simpler piperidinone derivative used as an intermediate in chemical synthesis.
1-Propyl-4-piperidone: Another piperidinone derivative with different substituents, used in various chemical reactions.
1-(4-Fluorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride: A related compound with a similar fluorophenyl group, used in pharmaceutical research. The uniqueness of 4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
56660-98-1 |
|---|---|
Fórmula molecular |
C17H22FNO3 |
Peso molecular |
307.36 g/mol |
Nombre IUPAC |
1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-one |
InChI |
InChI=1S/C17H22FNO3/c18-15-4-2-14(3-5-15)17(21-12-13-22-17)8-1-9-19-10-6-16(20)7-11-19/h2-5H,1,6-13H2 |
Clave InChI |
RAVDTDUTJJIOFY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)CCCC2(OCCO2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
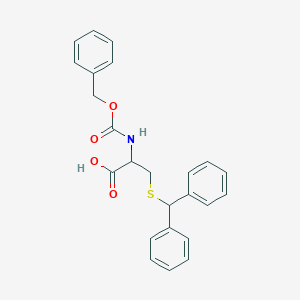


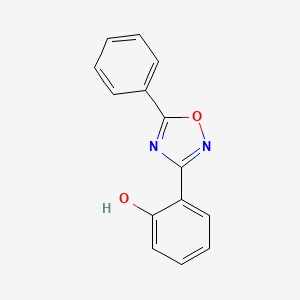

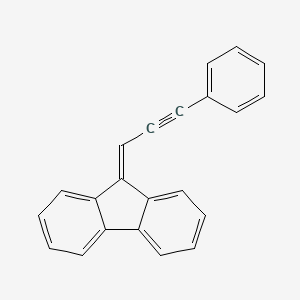
![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
